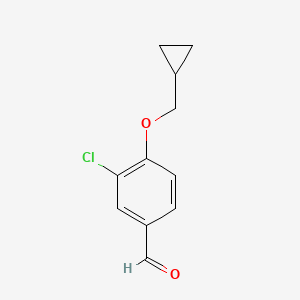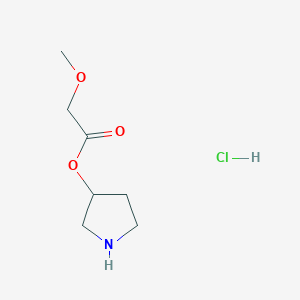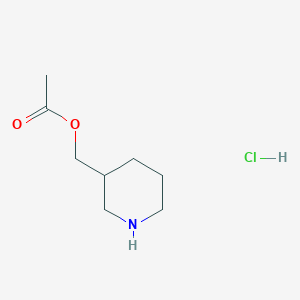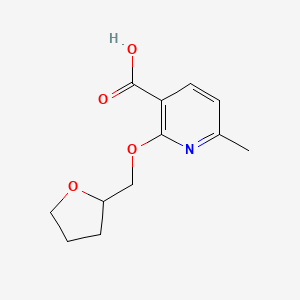
6-Methyl-2-(tetrahydro-2-furanylmethoxy)-nicotinic acid
説明
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It would include the reactants, the conditions under which the reaction occurs, and the yield of the product.Molecular Structure Analysis
This involves examining the spatial arrangement of atoms in the compound and the bonds between them. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It would include the reactants and products, the conditions of the reaction, and the mechanism.Physical And Chemical Properties Analysis
This involves detailing properties such as the compound’s melting point, boiling point, solubility, and reactivity.科学的研究の応用
Vasorelaxation and Antioxidation Properties
- 6-Methyl-2-(tetrahydro-2-furanylmethoxy)-nicotinic acid and its derivatives have been studied for their vasorelaxation and antioxidation properties. These compounds showed dose-dependent vasorelaxation effects and exhibited antioxidant properties in various assays. Molecular modeling has provided insights into their vasorelaxant and antioxidative activities, indicating potential for therapeutic development (Prachayasittikul et al., 2010).
Nicotinic Acid Metabolism and Fermentation
- Research on the metabolism of nicotinic acid has identified 6-hydroxynicotinic acid as an intermediate in its degradation by a clostridium. The degradation pathways involve oxidative and reductive steps, leading to various intermediates and by-products. This understanding aids in comprehending the metabolic processes involving nicotinic acid derivatives (Tsai et al., 1966).
Industrial Applications in Nicotinic Acid Production
- Industrial methods for the production of nicotinic acid, a compound related to 6-Methyl-2-(tetrahydro-2-furanylmethoxy)-nicotinic acid, have been explored for ecological and green chemistry applications. These methods involve oxidation of certain pyridine derivatives and seek to reduce environmental impact (Lisicki et al., 2022).
Enzymatic and Microbial Degradation
- The anaerobic degradation of nicotinic acid has been studied, showing the formation of various compounds such as propionate, acetate, and CO2. Understanding these breakdown products and pathways is crucial for applications in biodegradation and microbial processes (Tsai & Stadtman, 1971).
Potential in Retinoprotective Therapies
- Derivatives of nicotinic acid, including compounds similar to 6-Methyl-2-(tetrahydro-2-furanylmethoxy)-nicotinic acid, have been explored for their retinoprotective effects. Studies in rat models have shown promising results in improving retinal microcirculation and resistance to ischemia (Peresypkina et al., 2020).
Chemical Synthesis and Characterization
- The synthesis and characterization of nicotinic acid derivatives, including structurally similar compounds to 6-Methyl-2-(tetrahydro-2-furanylmethoxy)-nicotinic acid, have been conducted to understand their chemical properties and potential applications in various fields (Marston, 1985).
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
将来の方向性
This could involve potential applications of the compound, areas for future research, or possible modifications to its structure to enhance its properties.
特性
IUPAC Name |
6-methyl-2-(oxolan-2-ylmethoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8-4-5-10(12(14)15)11(13-8)17-7-9-3-2-6-16-9/h4-5,9H,2-3,6-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBBBUOKBZZLOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)O)OCC2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201159561 | |
| Record name | 6-Methyl-2-[(tetrahydro-2-furanyl)methoxy]-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201159561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(tetrahydro-2-furanylmethoxy)-nicotinic acid | |
CAS RN |
1220021-38-4 | |
| Record name | 6-Methyl-2-[(tetrahydro-2-furanyl)methoxy]-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220021-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2-[(tetrahydro-2-furanyl)methoxy]-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201159561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride](/img/structure/B1394735.png)
![4-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394736.png)
![4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394737.png)
![4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394738.png)
![4-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394739.png)
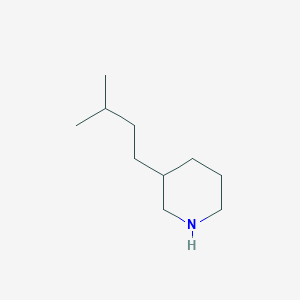

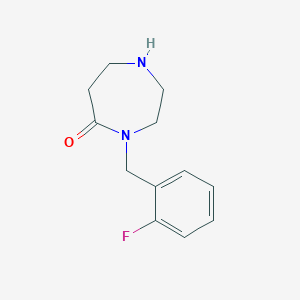
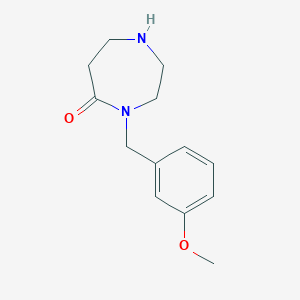
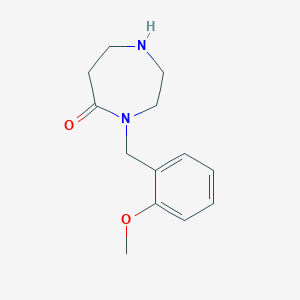
![4-[(4-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1394751.png)
